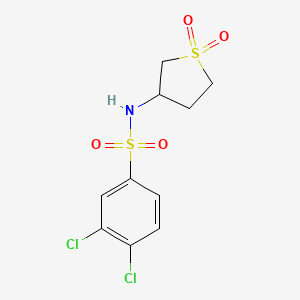
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorobenzene and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzenesulfonyl chloride and 1,1-dioxo-1lambda6-thiolane.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.
Catalysts and Reagents: Common reagents include bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The dichlorobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial or fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers or coatings with specific properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of dyes, agrochemicals, and specialty chemicals.
作用机制
The mechanism by which 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide exerts its effects depends on its application:
Biological Systems: In medicinal chemistry, the compound may inhibit specific enzymes or disrupt cellular processes by binding to molecular targets such as proteins or nucleic acids.
Chemical Reactions: In industrial applications, it acts as a reactive intermediate, participating in various chemical transformations to yield desired products.
相似化合物的比较
Similar Compounds
3,4-dichlorobenzenesulfonamide: Lacks the thiolane ring, making it less versatile in certain applications.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide: Similar structure but without the dichloro substitution, affecting its reactivity and properties.
Uniqueness
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide stands out due to the combination of the dichlorobenzene and thiolane sulfonamide groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability profiles.
属性
IUPAC Name |
3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S2/c11-9-2-1-8(5-10(9)12)19(16,17)13-7-3-4-18(14,15)6-7/h1-2,5,7,13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINBKYIGERUEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B2773041.png)
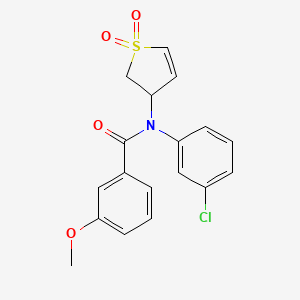
![1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2773043.png)
![3,5-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2773045.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773050.png)
![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)
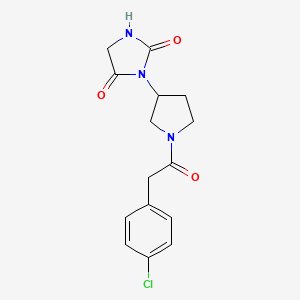


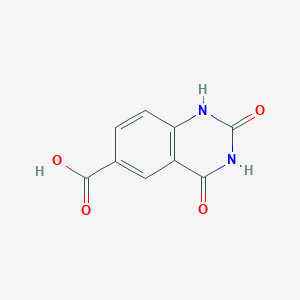
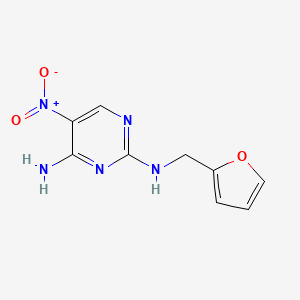
![ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2773061.png)

